

Spectroscopic Profile of Meconic Acid: A Technical Guide

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Compound of Interest

Compound Name: Meconic acid

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Introduction

Meconic acid, chemically known as 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid, is a unique dicarboxylic acid found primarily in the opium poppy (*Papaver somniferum*) and other species of the Papaveraceae family.[1][2] It can constitute up to 5% of opium's composition and serves as an analytical marker for its presence.[1] Despite some historical misconceptions, **meconic acid** itself possesses little to no physiological activity and is not used medicinally.[1] Its chemical structure, featuring a pyran ring with two carboxylic acid groups and a ketone, gives rise to a distinct spectroscopic signature.[2] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **meconic acid**, along with detailed experimental protocols relevant for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for **meconic acid** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **meconic acid**, both ^1H and ^{13}C NMR provide key insights into its molecular framework.

^1H NMR (Proton NMR) Data

While a complete, experimentally verified ^1H NMR spectrum with assigned chemical shifts and coupling constants for **meconic acid** is not readily available in the public domain, analysis of its structure allows for the prediction of expected signals. The molecule has one proton attached to the pyran ring and acidic protons from the two carboxylic acid groups and the hydroxyl group. The chemical shift of the vinyl proton would be influenced by the surrounding electron-withdrawing groups. The protons of the carboxylic acid and hydroxyl groups are expected to be broad and their chemical shifts can vary depending on the solvent and concentration.

^{13}C NMR (Carbon NMR) Data

Similar to ^1H NMR, a complete, experimentally verified ^{13}C NMR peak list for **meconic acid** is not widely published. However, based on its structure, seven distinct carbon signals are expected. The chemical shifts would correspond to the two carboxylic acid carbons, the ketone carbonyl carbon, the carbon bearing the hydroxyl group, the vinyl carbon, and the two other sp^2 hybridized carbons of the pyran ring. The carbon atoms in the carboxylic acid and ketone groups are expected to have the largest chemical shifts (downfield).[3]

Table 1: Predicted ^{13}C NMR Chemical Shifts for **Meconic Acid**

Atom	Predicted Chemical Shift (ppm)
C=O (Ketone)	~175-185
COOH (Carboxylic Acid)	~165-175
C-OH (Hydroxyl-bearing)	~150-160
C (Olefinic)	~110-140
C-O (Ether)	~140-150

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **meconic acid** is characterized by the vibrational frequencies of its carboxylic acid,

ketone, hydroxyl, and pyran ring functionalities.[4]

Table 2: FT-IR Spectral Data for **Meconic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2400	Broad	O-H stretch (from carboxylic acid and hydroxyl groups, hydrogen-bonded)
~1730-1700	Strong	C=O stretch (from carboxylic acid)
~1650-1600	Strong	C=O stretch (from ketone)
~1600-1450	Medium	C=C stretch (from pyran ring)
~1250-1000	Strong	C-O stretch (from carboxylic acid, ether, and hydroxyl groups)

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of **meconic acid** is 200.10 g/mol .[6]

Table 3: Mass Spectrometry Data for **Meconic Acid**

m/z	Relative Intensity (%)	Assignment
200	[M] ⁺	Molecular ion
182	[M - H ₂ O] ⁺	
156	[M - CO ₂] ⁺	
138	[M - CO ₂ - H ₂ O] ⁺	
112	[M - 2CO ₂] ⁺	
94	[M - 2CO ₂ - H ₂ O] ⁺	

Note: Fragmentation patterns can vary depending on the ionization technique used. The values presented are plausible fragments based on the structure of **meconic acid**.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **meconic acid** are not widely published. However, the following general procedures for polar organic compounds and carboxylic acids are applicable.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of dry **meconic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of **meconic acid**, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are appropriate choices.^[7]
- Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be necessary to aid dissolution.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrument Parameters (¹H NMR):

- Spectrometer Frequency: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (depending on sample concentration)
- Temperature: 298 K

Instrument Parameters (^{13}C NMR):

- Spectrometer Frequency: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons)
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Temperature: 298 K

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Thoroughly dry both the **meconic acid** sample and potassium bromide (KBr) powder to remove any residual moisture.
- In an agate mortar, grind a small amount of **meconic acid** (approximately 1-2 mg) to a fine powder.
- Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

- Transfer the mixture to a pellet press die.
- Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Mode: Transmittance

Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Preparation:

- For direct infusion, dissolve a small amount of **meconic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For analysis via gas chromatography-mass spectrometry (GC-MS), derivatization is typically required to increase the volatility of the acidic compound. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

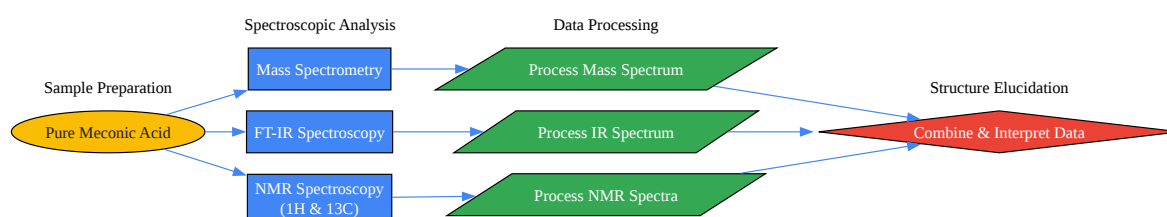
Instrument Parameters (Direct Infusion EI-MS):

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: m/z 40-400

- Scan Speed: 1 scan/second

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pure compound like **meconic acid**.



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Caption: General workflow for the spectroscopic analysis of **meconic acid**.

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